Ethyl cycloheptanecarboxylate
Description
Contemporary Significance of Seven-Membered Carbocycles in Chemical Research
Seven-membered carbocycles, or cycloheptanes, are structural motifs found in a variety of natural products and biologically active compounds. bohrium.comthieme-connect.com The construction of these rings presents a notable challenge in organic synthesis due to unfavorable ring strain and entropic factors compared to the more common five- and six-membered rings. thieme-connect.comresearchgate.net This challenge has spurred the development of innovative synthetic methodologies. thieme-connect.comresearchgate.net
The unique three-dimensional structure of the seven-membered ring can impart specific biological activities to molecules containing this framework, making them attractive targets in medicinal chemistry and drug discovery. cymitquimica.comcymitquimica.com Researchers are actively exploring new synthetic routes to access these structures, including cycloaddition reactions, ring-expansion methods, and ring-closing metathesis. thieme-connect.comresearchgate.netbohrium.com The development of catalytic enantioselective methods for constructing chiral seven-membered rings is a particularly active area of research. bohrium.comresearchgate.net
Ester Functional Group Chemistry in the Context of Alicyclic Systems
The ester functional group is a cornerstone of organic chemistry, characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another alkyl or aryl group. pressbooks.pub In alicyclic systems, which are non-aromatic ring structures, the properties and reactivity of the ester group are influenced by the cyclic framework. studymind.co.uk
Esters are generally less reactive than acid chlorides or anhydrides but can undergo a variety of important transformations. libretexts.org Key reactions involving esters include:
Hydrolysis: Esters can be hydrolyzed back to the parent carboxylic acid and alcohol under either acidic or basic conditions. evitachem.comlibretexts.org
Transesterification: The alcohol portion of the ester can be exchanged by reaction with another alcohol in the presence of an acid or base catalyst.
Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride. evitachem.comlibretexts.org
Reaction with Grignard Reagents: Treatment with organometallic reagents such as Grignard reagents converts esters into tertiary alcohols. libretexts.org
The reactivity of the ester is influenced by the steric and electronic environment of the alicyclic ring. The conformation of the ring can affect the accessibility of the carbonyl carbon to nucleophiles.
Research Perspectives on Ethyl Cycloheptanecarboxylate within Synthetic and Mechanistic Frameworks
This compound serves as a valuable building block and intermediate in organic synthesis. evitachem.com Its structure, featuring a seven-membered ring, makes it a useful precursor for the synthesis of more complex molecules, potentially with interesting biological activities. evitachem.comcymitquimica.com
One notable synthetic application involves its use in photochemical reactions. For instance, the irradiation of ethyl 2-oxo-1-cycloheptanecarboxylate in methanol (B129727) leads to the formation of ethyl methyl octanedioate. oup.com This type of reaction highlights the potential for ring-opening and functional group transformations under photochemical conditions.
Furthermore, the reactivity of related compounds provides insight into the potential transformations of this compound. For example, studies on other cyclic β-keto esters have shown their utility in multicomponent reactions, although ethyl 2-oxocycloheptane carboxylate has been observed to be relatively unreactive in certain metal-free enantioselective reactions. rsc.org
The synthesis of this compound itself can be achieved through methods like the esterification of cycloheptanecarboxylic acid or via hydroformylation of cycloheptene (B1346976) followed by subsequent reactions. evitachem.comsolubilityofthings.com The efficiency of these synthetic routes is an area of ongoing research, with a focus on developing more efficient and environmentally benign catalytic systems. evitachem.com
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| CAS Number | 32777-26-7 |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| Appearance | Typically a colorless liquid |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water |
Structure
2D Structure
3D Structure
Properties
CAS No. |
32777-26-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl cycloheptanecarboxylate |
InChI |
InChI=1S/C10H18O2/c1-2-12-10(11)9-7-5-3-4-6-8-9/h9H,2-8H2,1H3 |
InChI Key |
ADVNPUHITOJNRW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCCCC1 |
Canonical SMILES |
CCOC(=O)C1CCCCCC1 |
Other CAS No. |
32777-26-7 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Cycloheptanecarboxylate and Its Analogues
Direct Esterification Routes to Ethyl Cycloheptanecarboxylate
The most direct method for synthesizing this compound involves the esterification of cycloheptanecarboxylic acid with ethanol (B145695). This transformation can be accomplished using several established protocols.
Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct route to esters from carboxylic acids and alcohols under acidic catalysis. wikipedia.orglibretexts.org The reaction involves heating a mixture of cycloheptanecarboxylic acid and ethanol, typically under reflux, in the presence of a strong acid catalyst. wikipedia.orgchemistrysteps.com The fundamental reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted toward the products. libretexts.orgmasterorganicchemistry.com
This is commonly achieved by two main strategies:
Use of Excess Alcohol : Employing a large excess of ethanol can effectively drive the reaction forward according to Le Chatelier's principle. masterorganicchemistry.commasterorganicchemistry.com
Removal of Water : As water is a byproduct of the reaction, its continuous removal from the reaction mixture will shift the equilibrium to favor ester formation. wikipedia.orglibretexts.org This is often accomplished using a Dean-Stark apparatus or by including a dehydrating agent in the reaction mixture. wikipedia.orgscienceready.com.au
The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen atom of the ethanol then attacks this activated carbon. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and subsequent deprotonation yields the final product, this compound. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
The choice of catalyst is crucial for an efficient Fischer esterification. A variety of acid catalysts can be employed, ranging from simple mineral acids to more complex organometallic compounds.
Commonly used catalysts include:
Strong Mineral Acids : Concentrated sulfuric acid (H₂SO₄) is a widely used, effective, and inexpensive catalyst. wikipedia.orgscienceready.com.au It also acts as a dehydrating agent, further promoting the reaction. However, its strong acidity and oxidizing nature can sometimes lead to side reactions, such as the dehydration of the alcohol. chemistrysteps.comgoogle.com
Sulfonic Acids : p-Toluenesulfonic acid (TsOH) is another common choice, being a solid that is easier to handle than sulfuric acid. wikipedia.org
Lewis Acids and Organometallic Catalysts : For more sensitive substrates or to avoid the harsh conditions of strong mineral acids, Lewis acids may be used. wikipedia.org Organometallic catalysts, particularly those based on titanium, zirconium, or tin, are effective for esterification. google.com Titanium compounds such as titanium alkoxides and titanium halides have been shown to be efficient catalysts for the direct esterification of carboxylic acids. google.comgoogle.com
The following table summarizes key features of common catalyst systems for the esterification of cycloheptanecarboxylic acid.
| Catalyst Type | Examples | Key Advantages | Considerations |
| Mineral Acids | Sulfuric Acid (H₂SO₄) | Low cost, high catalytic activity, acts as a dehydrating agent. wikipedia.orgscienceready.com.au | Highly corrosive, can cause side reactions like alcohol dehydration. chemistrysteps.comgoogle.com |
| Sulfonic Acids | p-Toluenesulfonic Acid (TsOH) | Solid, easier to handle than H₂SO₄, effective catalyst. wikipedia.org | Still a strong acid that may not be suitable for all substrates. |
| Organometallic Catalysts | Titanium Alkoxides (e.g., Tetra-isopropyl titanate) | High efficiency, useful for sensitive substrates, lower corrosivity. google.com | Higher cost compared to mineral acids. google.com |
Classic and Modified Fischer Esterification Techniques
Advanced Synthetic Approaches to Functionalized Cycloheptanecarboxylate Esters
Beyond the direct esterification of the parent carboxylic acid, more advanced methods are required for the synthesis of analogues bearing additional functional groups, such as ethyl 2-oxo-cycloheptanecarboxylate. These methods often involve the construction of the ring system or the introduction of functionality through highly selective reactions.
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). unimi.it This approach is particularly powerful for creating chiral molecules with high enantiomeric purity. The synthesis of functionalized cycloheptanecarboxylates can benefit from enzymatic steps to introduce specific stereocenters. For instance, the reduction of ethyl 2-oxo-cycloheptanecarboxylate can be performed using enzymes. Research has shown that certain enzymes accept ethyl 2-oxo-cycloheptanecarboxylate as a substrate, yielding predominantly the cis-(1R,2S)-alcohol. researchgate.net This highlights the potential of biocatalysis to prepare specific, enantiomerically pure hydroxy-esters from their corresponding keto-ester precursors. researchgate.net
The reduction of a ketocarboxylate precursor, such as ethyl 2-oxo-cycloheptanecarboxylate, is a key step in accessing hydroxy-functionalized analogues. The stereochemical outcome of this reduction is highly dependent on the reagent and conditions used.
Enzymatic Reduction : As mentioned, enzymes like carbonyl reductases can perform highly stereoselective reductions of ketoesters. researchgate.net This method is part of a "green chemistry" approach, often proceeding with high enantiomeric excess. researchgate.net
Chemical Reduction : Standard chemical reducing agents can also be used. Sodium borohydride (B1222165) (NaBH₄) reduction of 2-carbethoxycycloheptanone has been shown to produce a mixture of cis and trans isomers. u-szeged.hu Catalytic hydrogenation is another method, and the ratio of isomers obtained can be highly dependent on the ring size of the cycloalkanone precursor. u-szeged.hu For related β-keto esters, reducing agents such as DIBAL-H and lithium aluminum tri-tert-butoxyhydride are also commonly employed, although their stereoselectivity can be influenced by steric hindrance around the ketone. nih.gov
Intramolecular condensation reactions are powerful tools for constructing cyclic molecules, including the seven-membered ring of cycloheptane (B1346806) derivatives. These reactions typically start from an acyclic precursor containing two reactive functional groups that are brought together to form a new ring.
Three key intramolecular condensation reactions are:
Dieckmann Condensation : This is the base-catalyzed intramolecular condensation of a diester to yield a cyclic β-keto ester. organic-chemistry.orgmasterorganicchemistry.com While it works best for forming five- and six-membered rings, it can be applied to the synthesis of larger rings like cycloheptanones, although yields may vary. organic-chemistry.orgmasterorganicchemistry.comacs.org The reaction is an intramolecular variant of the Claisen condensation. masterorganicchemistry.com
Thorpe-Ziegler Reaction : Conceptually related to the Dieckmann condensation, the Thorpe-Ziegler reaction is the intramolecular condensation of a dinitrile, catalyzed by a base, to form an enamine, which upon acidic hydrolysis yields a cyclic ketone. wikipedia.orglscollege.ac.inbuchler-gmbh.com This method is particularly effective for synthesizing medium and large ring systems. lscollege.ac.in
Acyloin Condensation : This reaction involves the reductive coupling of a dicarboxylic acid ester in the presence of metallic sodium to form a cyclic α-hydroxy ketone, known as an acyloin. organic-chemistry.orgresearchgate.net The intramolecular version of this reaction is a robust method for closing rings of many different sizes, including seven-membered rings. organic-chemistry.org
The following table provides a summary of these ring-forming condensation reactions.
| Reaction Name | Starting Material | Product | Key Reagents | Ring Sizes Formed |
| Dieckmann Condensation | Acyclic Diester | Cyclic β-Keto Ester | Base (e.g., Sodium Alkoxide) | 5- and 6-membered rings (most common), also larger rings. organic-chemistry.orgmasterorganicchemistry.com |
| Thorpe-Ziegler Reaction | Acyclic Dinitrile | Cyclic Ketone (after hydrolysis) | Base | Medium and large rings. wikipedia.orglscollege.ac.in |
| Acyloin Condensation | Acyclic Diester | Cyclic α-Hydroxy Ketone (Acyloin) | Metallic Sodium | Wide range, including medium and large rings. organic-chemistry.orgresearchgate.net |
Stereoselective Reduction Strategies for Ketocarboxylate Precursors
Derivatization and Structural Modification of this compound
The chemical reactivity of this compound offers several avenues for structural modification, enabling the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into reactions involving the cycloheptyl ring and those targeting the ester functional group. Key modifications include the introduction of alkyl or cycloalkyl moieties to the carbocyclic framework and the conversion of the ester into other functional groups such as different esters or amides.
Alkylation and Cycloalkylation Reactions Leading to Ring Expansion or Functionalization
Alkylation of this compound typically involves the formation of an enolate ion at the α-position to the carbonyl group, which then acts as a nucleophile. libretexts.org This process allows for the introduction of alkyl groups, and in some cases, can be a pathway to ring expansion.
The acidity of the α-hydrogen in simple esters like this compound is relatively low compared to β-keto esters. libretexts.org Therefore, strong bases are required to generate a sufficient concentration of the enolate for subsequent alkylation. Common bases used for this purpose include lithium diisopropylamide (LDA) or sodium hydride. Once formed, the enolate can react with an alkyl halide in an SN2 reaction to yield the α-alkylated product. libretexts.org The choice of the alkylating agent is crucial, with primary alkyl halides being the most effective to avoid competing elimination reactions. libretexts.org
While direct alkylation of this compound is feasible, related compounds such as ethyl 2-oxocycloheptanecarboxylate are often more reactive due to the increased acidity of the α-proton situated between two carbonyl groups. libretexts.orgcdnsciencepub.com For instance, the γ-alkylation of ethyl 2-oxocycloheptanecarboxylate can be achieved via its enamine derivative. cdnsciencepub.com
Ring expansion reactions can also be initiated from derivatives of the cycloheptane ring. masterorganicchemistry.comyoutube.comyoutube.com Although not a direct reaction of this compound itself, carbocation rearrangements in suitably functionalized cycloheptane derivatives can lead to larger ring systems. masterorganicchemistry.com For example, a carbocation generated on a substituent attached to the cycloheptane ring can trigger the migration of a ring carbon, resulting in a cyclooctane (B165968) derivative.
Cycloalkylation reactions, where a new ring is formed, can also be a strategy for functionalization. azjm.orgnih.gov These reactions often proceed via mechanisms such as Friedel-Crafts reactions when an aromatic moiety is present or through intramolecular cyclization of a suitably functionalized derivative. nih.govrsc.org
Table 1: Representative Alkylation Reactions of Cyclic Esters
| Substrate | Base | Alkylating Agent | Product | Reference |
|---|---|---|---|---|
| Diethyl malonate | Sodium ethoxide | Alkyl halide (R-X) | α-Alkylated malonic ester | libretexts.org |
| Ethyl acetoacetate | Sodium ethoxide | Alkyl halide (R-X) | α-Alkylated acetoacetic ester | libretexts.org |
| Ethyl 2-oxocyclohexanecarboxylate | Not specified | Not specified | 2-Substituted cyclohexanone (B45756) (after decarboxylation) | libretexts.org |
Transformations at the Ester Moiety (e.g., transesterification, amidation)
The ester group of this compound is a versatile handle for various chemical transformations, most notably transesterification and amidation.
Transesterification
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comevitachem.com
In base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. For example, reacting this compound with methanol (B129727) in the presence of sodium methoxide (B1231860) would yield mthis compound. The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification typically employs a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol, transfer of a proton, and elimination of ethanol. masterorganicchemistry.com Heterogeneous catalysts can also be employed for these transformations. researchgate.net
Table 2: General Conditions for Transesterification
| Reaction Type | Catalyst | General Conditions | Reference |
|---|---|---|---|
| Base-Catalyzed | Alkoxide (e.g., NaOCH₃) | Reaction with the corresponding alcohol (e.g., methanol) | masterorganicchemistry.com |
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄) | Reaction with the corresponding alcohol, often as solvent | masterorganicchemistry.com |
| Heterogeneous Catalysis | Porous phenolsulphonic acid—formaldehyde resin (PAFR) | Reaction of ethyl esters with methyl alcohol at 80 °C | researchgate.net |
Amidation
Amidation involves the reaction of this compound with an amine to form the corresponding cycloheptanecarboxamide. Direct reaction of an ester with an amine is generally slow and requires high temperatures. More commonly, the carboxylic ester is first converted to a more reactive species.
One common method is to first hydrolyze the ester to cycloheptanecarboxylic acid. The carboxylic acid can then be coupled with a primary or secondary amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with the amine. fishersci.co.uk
Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with amines to form the amide, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. fishersci.co.uk Copper-catalyzed methods have also been developed for the amidation of arylboronic acids with nitriles, providing a pathway to N-arylamides. organic-chemistry.org
Table 3: Common Reagents for Amide Synthesis from Carboxylic Acids
| Method | Activating/Coupling Reagent | Intermediate | Reference |
|---|---|---|---|
| Carbodiimide Coupling | DCC, EDC | O-acylisourea | fishersci.co.uk |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acyl chloride | fishersci.co.uk |
Reactivity Profiles and Mechanistic Investigations of Ethyl Cycloheptanecarboxylate
Hydrolysis and Interconversion Pathways of the Ester Linkage
The ester linkage in ethyl cycloheptanecarboxylate is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent cycloheptanecarboxylic acid and ethanol (B145695). evitachem.com This transformation can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid.
In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the ethoxide ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid. The final products are the carboxylate salt and ethanol.
Interconversion pathways can also include transesterification, where the ethyl group is exchanged with another alkyl group by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For instance, the use of titanium-based Lewis acids like tetraisopropyl titanate can facilitate transesterification from ethyl esters to other esters, such as tert-butyl esters.
The following table summarizes the key reactions involving the ester linkage of this compound.
| Reaction | Reagents | Conditions | Products |
| Acid-Catalyzed Hydrolysis | Water, Acid (e.g., H₂SO₄) | Heat | Cycloheptanecarboxylic acid, Ethanol |
| Base-Catalyzed Hydrolysis | Base (e.g., NaOH), Water | Heat | Cycloheptanecarboxylate salt, Ethanol |
| Fischer Esterification | Cycloheptanecarboxylic acid, Ethanol | Acid catalyst, Heat | This compound, Water |
| Transesterification | Alcohol (R-OH), Acid or Base catalyst | Heat | Cycloheptanecarboxylic acid R-ester, Ethanol |
Complexation and Coordination Chemistry with Transition Metal Ions
The oxygen atoms of the carboxylate group in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand in coordination complexes with transition metal ions. alfa-chemistry.com The carbonyl oxygen, in particular, can donate electron density to a metal center. umb.edu
While specific studies on the complexation of this compound with Mo(VI) and VO(IV) are not extensively detailed in the available search results, general principles of coordination chemistry allow for predictions of its behavior. This compound would likely act as a monodentate ligand, coordinating to the metal center through the carbonyl oxygen atom. researchgate.net The stoichiometry of the resulting complex would depend on various factors, including the coordination number of the metal ion, the solvent system, and the presence of other competing ligands. alfa-chemistry.com
For Mo(VI) and VO(IV) complexes, which often exhibit octahedral or square pyramidal geometries, multiple this compound ligands could potentially coordinate to a single metal center, or they could be part of a mixed-ligand system. researchgate.net For example, in molybdenum(VI) complexes, the metal center can coordinate with various ligands, and the resulting complexes can be mononuclear or polynuclear. irb.hr The magnetic properties of such complexes can provide insights into their electronic structure; for instance, Mo(VI) complexes are typically diamagnetic, while VO(IV) complexes are paramagnetic. researchgate.net
The following table outlines the potential ligand properties and stoichiometry.
| Metal Ion | Potential Coordination Geometry | Ligand Behavior of this compound | Potential Stoichiometry (Metal:Ligand) |
| Mo(VI) | Octahedral | Monodentate (via C=O) | 1:1, 1:2, etc. (in mixed-ligand systems) |
| VO(IV) | Square Pyramidal, Octahedral | Monodentate (via C=O) | 1:1, 1:2, etc. (in mixed-ligand systems) |
Ligand Properties and Stoichiometry in Metal-Ligand Interactions (e.g., Mo(VI), VO(IV))
Reactivity of the Cycloheptane (B1346806) Ring System
The cycloheptane ring of this compound is a saturated carbocycle, which generally exhibits low reactivity compared to unsaturated or aromatic systems. Its reactions are characteristic of alkanes.
Direct electrophilic or nucleophilic substitution on the cycloheptane ring is generally not a facile process under normal conditions. The C-H bonds of the cycloheptane ring are non-polar and have high bond dissociation energies, making them resistant to attack by most electrophiles and nucleophiles. rahacollege.co.indalalinstitute.com
Reactions on the carbocycle would likely require harsh conditions, such as those involving free radicals. For instance, free-radical halogenation could lead to the substitution of a hydrogen atom on the ring with a halogen. However, this reaction would likely be unselective, yielding a mixture of constitutional isomers.
It is important to distinguish the reactivity of the cycloheptane ring from that of the ester group. While the ester group is susceptible to nucleophilic acyl substitution, the cycloheptane ring itself is not prone to standard nucleophilic substitution reactions like SN1 or SN2. dalalinstitute.combits-pilani.ac.in
The cycloheptane ring is a flexible seven-membered ring that exists as a dynamic equilibrium of several conformations, primarily the twist-chair and boat forms. researchgate.net The twist-chair conformation is generally considered to be the most stable. researchgate.net The molecule undergoes pseudorotation, a process where it rapidly interconverts between different twist-chair and boat conformations with relatively low energy barriers. biomedres.usresearchgate.net
The conformational dynamics of the cycloheptane ring can influence the reactivity of the molecule, particularly in reactions where the stereochemistry of the transition state is important. The accessibility of different positions on the ring to a reagent will depend on the predominant conformation and the energy barriers for interconversion. For instance, in a substitution reaction proceeding through a specific transition state geometry, the conformational preferences of the ring could favor attack at certain positions over others. thegoodscentscompany.com
The presence of the ethyl carboxylate substituent will influence the conformational equilibrium of the cycloheptane ring. The substituent will preferentially occupy a position that minimizes steric interactions, which in turn can affect the relative energies of the different ring conformations and the barriers to interconversion.
The following table summarizes the conformational properties of cycloheptane.
| Conformation | Relative Stability | Key Feature |
| Twist-Chair | Most Stable | Lower in energy than boat and chair forms. researchgate.net |
| Boat | Less Stable | A higher energy conformation in the pseudorotational pathway. researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on the Carbocycle
Influence of Adjacent Functional Groups on Reactivity (e.g., alpha-keto esters)
The introduction of a ketone functional group at the alpha-position to the ester in this compound dramatically alters the molecule's reactivity profile. The resulting compound, ethyl 2-oxocycloheptanecarboxylate, is a member of the β-keto ester class of compounds. The juxtaposition of the keto and ester functionalities creates a unique electronic environment that significantly influences the acidity of the α-hydrogen and the electrophilicity of both carbonyl carbons, thereby enabling a range of reactions not readily accessible to the parent this compound.
The primary influence of the α-keto group stems from its strong electron-withdrawing nature. This effect, in conjunction with the electron-withdrawing character of the adjacent ester group, renders the α-hydrogen (the hydrogen atom on the carbon between the two carbonyls) significantly more acidic than the α-hydrogens in simple esters or ketones. libretexts.org This increased acidity facilitates the formation of a resonance-stabilized enolate ion in the presence of a base. libretexts.org The negative charge of this enolate is delocalized over the oxygen atoms of both the keto and ester groups, which enhances its stability and makes it a potent nucleophile. libretexts.org
This facile enolate formation is central to the heightened reactivity of ethyl 2-oxocycloheptanecarboxylate. The enolate can readily participate in nucleophilic substitution and addition reactions. For instance, alkylation at the α-position can be achieved by reacting the enolate with an alkyl halide in an SN2 reaction. libretexts.org This method is useful for synthesizing 2-substituted cyclohexanones after subsequent hydrolysis and decarboxylation steps. libretexts.org
Furthermore, the presence of the two carbonyl groups influences the molecule's keto-enol tautomerism. While this compound exists almost exclusively in the keto form, ethyl 2-oxocycloheptanecarboxylate exhibits a measurable equilibrium between the keto and enol tautomers. For the closely related methyl 2-oxocycloheptanecarboxylate, the keto-enol equilibrium in chloroform (B151607) (CDCl₃) shows a significant proportion of the enol form. tandfonline.com The enol form itself is a reactive intermediate, capable of participating in various chemical transformations.
The reactivity of the ester carbonyl group is also modified. While aminolysis of unactivated esters typically requires harsh conditions, β-ketoesters like ethyl 2-oxocycloheptanecarboxylate can undergo aminolysis more readily. For example, the reaction of ethyl 2-oxocycloheptanecarboxylate with azepane in toluene (B28343) was found to yield the corresponding β-ketoamide. rsc.org This enhanced reactivity is attributed to the electronic influence of the adjacent keto group.
The activated nature of the α-position and the carbonyl groups in ethyl 2-oxocycloheptanecarboxylate makes it a versatile precursor in various synthetic transformations. It has been used in palladium-catalyzed asymmetric allylation reactions, where it acts as a nucleophile after enolization, to produce ethyl 1-(prop-2-enyl)-2-oxocycloheptanecarboxylate with high yield and enantioselectivity. sorbonne-universite.fr It also participates in Pechmann condensation reactions with phenols, such as resorcinol, in the presence of an acid catalyst to form tricyclic coumarin (B35378) derivatives. rsc.org Additionally, it can undergo diazo transfer reactions with reagents like tosyl azide, leading to ring-opened diazo amido esters. rsc.org
The following table summarizes key reactivity data for ethyl 2-oxocycloheptanecarboxylate and its methyl analog, illustrating the influence of the α-keto group.
Interactive Data Table: Reactivity of 2-Oxocycloheptanecarboxylates
| Compound | Reaction | Reagents/Catalyst | Product | Yield (%) | Observations/Reference |
| Methyl 2-oxocycloheptanecarboxylate | Keto-Enol Tautomerism | CDCl₃ | Keto and Enol forms | 75:25 (Keto:Enol) | The presence of the α-keto group leads to a significant enol content. tandfonline.com |
| Ethyl 2-oxocycloheptanecarboxylate | Asymmetric Allylation | Allyl acetate, Pd(PPh₃)₄, Amino acid catalyst | Ethyl 1-(prop-2-enyl)-2-oxocycloheptanecarboxylate | 86 | Demonstrates the nucleophilic character of the α-carbon via its enolate. sorbonne-universite.fr |
| Ethyl 2-oxocycloheptanecarboxylate | Aminolysis | Azepane, Toluene | β-ketoamide | 69 | Facile aminolysis compared to simple esters, highlighting the electronic effect of the α-keto group. rsc.org |
| Ethyl 2-oxocycloheptanecarboxylate | Pechmann Condensation | Resorcinol, H₂SO₄ | 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one | Good | A classic reaction of β-keto esters to form coumarins. rsc.org |
| Methyl 2-oxocycloheptanecarboxylate | Diazo Transfer | Tosyl azide, Triethylamine | Ring-opened diazo amido ester | High | Shows reactivity at the α-position leading to ring opening. rsc.org |
Advanced Spectroscopic and Analytical Characterization in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Proton (¹H) NMR spectroscopy is a powerful tool for identifying the number of distinct proton environments and their neighboring relationships within a molecule. For ethyl cycloheptanecarboxylate, the ¹H NMR spectrum is expected to show characteristic signals for both the ethyl group and the cycloheptyl ring protons.
The ethyl group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet corresponding to the methyl protons (-OCH₂CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from coupling with the two adjacent methylene protons.
The cycloheptyl ring protons present a more complex pattern. Due to the conformational flexibility of the seven-membered ring, the protons attached to the same carbon atom (geminal protons) can be chemically non-equivalent, leading to complex multiplets. The proton on the carbon bearing the ester group (the α-proton) is expected to resonate at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group. The remaining methylene protons of the cycloheptyl ring will appear as a series of overlapping multiplets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₂CH₃ | ~4.1 | Quartet (q) | 2H |
| -OCH₂CH ₃ | ~1.2 | Triplet (t) | 3H |
| -CH (CO)O- | ~2.3-2.5 | Multiplet (m) | 1H |
Note: The chemical shifts are estimates based on analogous compounds and general NMR principles. The cycloheptyl protons are expected to show complex, overlapping signals.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for a direct count of the non-equivalent carbons.
For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule, assuming the cycloheptyl ring carbons are all non-equivalent due to the lack of symmetry. The carbonyl carbon of the ester group will appear at the most downfield chemical shift (typically in the range of 170-180 ppm). The carbon of the methylene group in the ethyl ester (-OCH₂CH₃) will be found further downfield than the methyl carbon. The carbons of the cycloheptyl ring will resonate in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O | ~176 |
| -OC H₂CH₃ | ~60 |
| -C H(CO)O- | ~45 |
| Cycloheptyl -C H₂- | ~26-30 |
Note: These are predicted values. The exact chemical shifts of the cycloheptyl carbons can vary depending on their position and the ring's conformation.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule, resolving signal overlap, and providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, a cross-peak between the ethyl methylene quartet and the methyl triplet would confirm their connectivity. Additionally, cross-peaks between the α-proton and its neighboring protons on the cycloheptyl ring, as well as among the other ring protons, would help to trace the carbon skeleton's proton network.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbons. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, the quartet at ~4.1 ppm would show a correlation to the carbon signal at ~60 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon in this compound. A correlation would be expected between the methylene protons of the ethyl group (-OCH₂CH₃) and the carbonyl carbon, as well as between the α-proton of the cycloheptyl ring and the carbonyl carbon.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While a very insensitive experiment, INADEQUATE can provide direct evidence of carbon-carbon connectivity. nist.gov This would be the ultimate confirmation of the cycloheptyl ring structure by showing the direct bonds between adjacent carbon atoms. nist.gov
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Vibrational Spectroscopy Applications
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ester. This peak is typically found in the region of 1735-1750 cm⁻¹ for aliphatic esters. orgchemboulder.com
Other characteristic absorptions include the C-O stretching vibrations of the ester group, which usually appear as two bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The C-H stretching vibrations of the aliphatic cycloheptyl ring and ethyl group will be observed in the 2850-3000 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule as a whole. While an IR spectrum for this compound is not directly available, the spectrum of ethyl cyclohexanecarboxylate (B1212342) provides a good comparison, showing a strong C=O stretch at approximately 1730 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹. nist.gov
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (aliphatic) | 2850-3000 | Medium to Strong |
| C=O stretching (ester) | 1735-1750 | Strong |
Raman spectroscopy provides information on molecular vibrations that are complementary to IR spectroscopy. guidechem.com While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the molecule. guidechem.com Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the C=O stretch, while strong in the IR, would also be observable in the Raman spectrum. The C-C bond vibrations within the cycloheptyl ring are often more prominent in the Raman spectrum than in the IR spectrum. The symmetric C-H stretching vibrations would also be expected to show strong Raman scattering. Although specific Raman data for this compound is not found in the searched literature, the technique remains a valuable tool for a complete vibrational characterization of the molecule. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the identification and structural elucidation of chemical compounds.
Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) Fragmentation Analysis
Electron Ionization-Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and a series of characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for structural elucidation and identification.
A representative EI-MS fragmentation pattern for this compound is detailed in the table below. researchgate.net
| m/z | Relative Intensity (%) | Putative Fragment Identity |
| 170 | 10 | [C₁₀H₁₈O₂]⁺ (Molecular Ion) |
| 127 | 21 | [M - C₂H₅O]⁺ or [M - C₃H₇]⁺ |
| 125 | 25 | [M - OC₂H₅]⁺ |
| 124 | 33 | [M - HOC₂H₅]⁺ (Loss of ethanol) |
| 101 | 14 | [COOC₂H₅]⁺ |
| 97 | - | [C₇H₁₃]⁺ (Cycloheptyl ring) |
| 81 | - | [C₆H₉]⁺ |
| 55 | - | [C₄H₇]⁺ |
Note: The fragmentation data is based on reported mass spectra. The intensities of some common fragments (e.g., m/z 97, 81, 55) typical for cycloalkanes are often present but may not be explicitly listed in all literature sources.
The fragmentation process for esters often involves characteristic cleavages. The loss of the alkoxy group (-OC₂H₅) results in the peak at m/z 125. libretexts.org Another common pathway is the McLafferty rearrangement, which for this compound would involve the transfer of a gamma-hydrogen from the cycloheptyl ring to the carbonyl oxygen, followed by the elimination of a neutral alkene, though this is more prevalent in linear esters. The peak at m/z 124 corresponds to the loss of a neutral ethanol (B145695) molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms.
The molecular formula for this compound is C₁₀H₁₈O₂. nih.gov The theoretical monoisotopic mass can be calculated with high precision and then compared to the experimental value obtained from HRMS to confirm the elemental composition.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | nih.gov |
| Average Mass | 170.252 g/mol | epa.gov |
| Monoisotopic Mass | 170.13068 g/mol | epa.gov |
| Computed Monoisotopic Mass | 170.130679813 Da | nih.gov |
The close agreement between the computed and expected monoisotopic mass serves as definitive evidence for the elemental composition of this compound.
Elemental Analysis and Electrochemical Methods for Purity and Composition Assessment
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, oxygen) present in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound and assessing its purity. For this compound (C₁₀H₁₈O₂), the theoretical elemental composition can be calculated from its molecular formula.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 70.54 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 10.66 |
| Oxygen | O | 15.999 | 2 | 31.998 | 18.80 |
| Total | 170.252 | 100.00 |
Experimental results from elemental analysis of a pure sample of this compound would be expected to align closely with these calculated percentages.
Electrochemical methods, while less commonly reported for simple esters like this compound, can be employed to study redox properties or for quantification in specific matrices. Techniques such as cyclic voltammetry could be used to investigate the oxidation or reduction potentials of the ester functionality or any electrochemically active impurities, although such applications are not standard for this type of compound. Commercial suppliers often provide purity assessments, typically greater than or equal to 97%, determined by chromatographic methods. chemscene.com
Chromatographic Techniques for Separation and Quantification (e.g., GC-MS for reaction mixture analysis)
Chromatographic techniques are indispensable for separating the components of a mixture and for quantifying the amount of a specific compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound. escholarship.orgresearchgate.net
In the context of chemical synthesis, GC-MS is a vital tool for monitoring the progress of a reaction. doi.org For example, in the synthesis of this compound from cycloheptanecarboxylic acid and ethanol, GC-MS analysis of the reaction mixture would allow for the simultaneous identification and quantification of the starting materials, the desired ester product, and any byproducts. The separation occurs in the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. Each separated compound then enters the mass spectrometer, where it is fragmented and detected, providing a mass spectrum that confirms its identity.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the analysis of this compound. sielc.com A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is a common approach. sielc.com For applications requiring mass spectrometric detection (LC-MS), a volatile buffer like formic acid is used in place of non-volatile acids like phosphoric acid. sielc.com This allows for the separation and quantification of this compound in non-volatile samples or when derivatization for GC analysis is not desirable.
The use of these chromatographic techniques is essential for ensuring the purity of the final product and for optimizing reaction conditions to maximize the yield of this compound. escholarship.org
Computational and Theoretical Chemistry Studies on Ethyl Cycloheptanecarboxylate
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental tools used to determine the electronic structure and energetic properties of molecules. unibo.it These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into molecular geometry, stability, and electronic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems, including esters. mdpi.comresearchgate.net For ethyl cycloheptanecarboxylate, DFT calculations, often employing functionals like B3LYP or M06-2X with a basis set such as 6-31G(d), would be used to optimize the molecule's geometry and compute various properties. mdpi.com
These properties include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for predicting chemical reactivity. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron-rich and electron-deficient regions of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. core.ac.uk
Hypothetical DFT-Calculated Properties for this compound This table is an illustrative example of the data that would be generated from DFT calculations, based on typical values for similar organic esters.
| Property | Hypothetical Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -541.0 | Indicates the overall stability of the molecule at 0 Kelvin. |
| HOMO Energy (eV) | -9.8 | Relates to the molecule's ability to donate electrons (ionization potential). |
| LUMO Energy (eV) | +1.5 | Relates to the molecule's ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap (eV) | 11.3 | Indicates chemical reactivity and electronic stability. A larger gap implies higher stability. |
| Dipole Moment (Debye) | 1.9 | Measures the overall polarity of the molecule, affecting intermolecular interactions. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. studylib.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide systematically improvable accuracy. While computationally more demanding than DFT, they are often used to obtain highly accurate energies and to benchmark the results from less expensive methods like DFT. For a molecule like this compound, high-accuracy single-point energy calculations using a method like CCSD(T) could be performed on geometries optimized with DFT to yield a very precise value for the molecule's energy.
Density Functional Theory (DFT) Applications to Molecular Properties
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are invaluable for mapping out the potential energy surfaces of chemical reactions, helping to elucidate complex reaction mechanisms. This involves identifying all relevant intermediates and, crucially, the transition states that connect them.
For a reaction involving this compound, such as its hydrolysis, computational chemists would model the entire reaction pathway. This process involves locating the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate. Frequency calculations are performed to confirm that a located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Reactions are typically carried out in a solvent, and the surrounding solvent molecules can significantly influence reactivity. Computational models can account for these environmental effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a common approach where the solvent is treated as a continuous medium with a defined dielectric constant. core.ac.uk This method is effective for capturing the bulk electrostatic effects of the solvent on the solute's energy and geometry. For the hydrolysis of this compound, including a water solvation model would be essential for obtaining realistic activation energies, as the polar solvent stabilizes charged intermediates and transition states.
Transition State Identification and Activation Energy Determination
Conformational Analysis of the Cycloheptane (B1346806) Ring and Ester Group
The seven-membered cycloheptane ring is conformationally complex due to its high degree of flexibility. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair and chair families. The energy barriers between these conformers are generally low, leading to a complex potential energy surface.
The most stable conformations of cycloheptane itself are generally accepted to be the twist-chair forms. The chair and boat conformations are typically higher in energy and often represent transition states for interconversion pathways. For this compound, the bulky ethyl carboxylate group would introduce additional steric considerations, influencing the relative energies of the different ring conformations. The substituent would likely prefer an equatorial-like position to minimize steric hindrance.
Furthermore, the ester group itself has conformational flexibility, primarily concerning rotation around the C-O single bond, leading to s-trans (anti-periplanar) and s-cis (syn-periplanar) conformations. The s-trans conformer is generally more stable for esters. A thorough conformational analysis would involve systematically exploring the potential energy surface by rotating the key dihedral angles of both the ring and the ester group to locate all stable conformers and determine their relative populations using Boltzmann statistics.
Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data produced in a conformational analysis, showing the relative stability of different hypothetical structures. The names reflect the cycloheptane ring's conformation and the substituent's position.
| Conformer | Relative Energy (kcal/mol) | Hypothetical Population at 298 K (%) |
|---|---|---|
| Twist-Chair (Equatorial-like) | 0.00 | 75.3 |
| Twist-Chair (Axial-like) | 1.50 | 8.8 |
| Chair (Equatorial-like) | 1.10 | 15.8 |
| Boat | 3.50 | 0.1 |
Potential Energy Surface Mapping and Stable Conformations
The conformational landscape of this compound is primarily dictated by the flexible seven-membered cycloheptane ring. Computational studies, often employing density functional theory (DFT) and ab initio methods, have been instrumental in mapping the potential energy surface (PES) of cycloheptane and its derivatives. researchgate.netnih.govbiomedres.us A potential energy surface is a multi-dimensional representation of a molecule's energy as a function of its geometric parameters, allowing for the identification of stable conformations (energy minima) and transition states. longdom.orgresearchgate.net
For cycloheptane, the two most stable conformations are the twist-chair and the twist-boat forms. researchgate.netnih.govlibretexts.org The chair conformation, while seemingly comfortable, suffers from eclipsing interactions between hydrogens. A slight rotation around a C-C bond alleviates this strain, leading to the more stable twist-chair conformation. libretexts.org The introduction of an ethyl carboxylate substituent to the cycloheptane ring influences the relative energies of these conformers. The substituent's size and electronic nature can lead to a preference for either an axial or equatorial position on the ring, further diversifying the conformational possibilities.
Table 1: Calculated Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | nih.gov |
| Molecular Weight | 170.25 g/mol | nih.gov |
| Topological Polar Surface Area | 26.3 Ų | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| XLogP3-AA | 3.1 | nih.gov |
Dynamic Simulations of Molecular Behavior
Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions. nih.govtudelft.nl For this compound, MD simulations can elucidate the transitions between different stable conformations identified through potential energy surface mapping. These simulations model the atomic motions over time by solving Newton's equations of motion, taking into account the forces between atoms as described by a force field. researchgate.net
While specific MD simulation studies on this compound are not extensively documented in the literature, general studies on large-ring cycloalkanes provide a framework for understanding its dynamic behavior. nih.govresearchgate.net These studies reveal that cycloheptane and its derivatives are highly flexible, undergoing rapid interconversions between various twist-chair and twist-boat conformations. biomedres.us The energy barriers for these transitions are generally low, allowing the molecule to explore a wide range of its conformational space at ambient temperatures. cdnsciencepub.com
In Silico Prediction of Spectroscopic Data
Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, providing a valuable complement to experimental measurements. nih.govacs.org These in silico predictions can aid in the structural elucidation of molecules and the interpretation of experimental spectra.
For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts. acs.orgrsc.org The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. sumitomo-chem.co.jprsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. Such comparisons can help to confirm the assigned structure and to distinguish between different possible isomers or conformers.
Similarly, the vibrational frequencies and intensities for the IR spectrum of this compound can be calculated using computational methods. aip.orgmdpi.com These calculations provide a theoretical vibrational spectrum that can be compared with the experimental IR spectrum. This comparison can be used to assign the observed absorption bands to specific vibrational modes of the molecule, such as the C=O stretching of the ester group or the various C-H and C-C stretching and bending modes of the cycloheptane ring and the ethyl group. While specific in silico spectroscopic studies for this compound are not prominent, the methodologies are well-established and have been successfully applied to a wide range of organic molecules, including esters and cyclic compounds. rsc.orgaip.orgmdpi.commdpi.com
Research Applications and Future Directions in Chemical Sciences
Role as a Precursor and Building Block in Complex Organic Synthesis
The cycloheptane (B1346806) ring is a structural motif present in various natural products, and its incorporation into synthetic targets is of considerable interest to medicinal chemists. solubilityofthings.com Ethyl cycloheptanecarboxylate serves as a versatile building block for introducing this seven-membered ring system into more complex molecular frameworks. lookchem.comcymitquimica.com
While direct total synthesis of a natural product using this compound as the starting material is not prominently documented, the parent cycloheptanecarboxylic acid is known to be formed biosynthetically, for instance, in organisms like Alicyclobacillus cycloheptanicus. acs.org The seven-membered ring is a key feature of various natural compounds, and synthetic chemists utilize building blocks like this compound to construct these complex architectures. solubilityofthings.com The ester functionality provides a convenient handle for a wide range of chemical transformations, including hydrolysis, reduction, and conversion to other functional groups, making it an essential tool in the synthetic chemist's arsenal (B13267) for creating natural product analogues. lookchem.comcymitquimica.com The application of acyl radicals, which can be generated from esters, has become an effective strategy in the late-stage synthesis of natural products, highlighting a potential route where this compound could be employed. sioc-journal.cn
The reactivity of this compound and its derivatives has been harnessed to create new chemical entities with specialized functions. Research has shown that derivatives like ethyl 2-oxo-1-cycloheptanecarboxylate can be used to synthesize novel trifunctional thiophene (B33073) derivatives through cyclization reactions with elemental sulfur. In another study, cycloheptanecarboxylic acid was converted to its acyl chloride and reacted with an amine to form a critical amide bond in the synthesis of new, potent ligands for the cannabinoid receptor 2 (CB2R). acs.org These examples underscore the compound's role not just as a simple ester but as a key intermediate in constructing more elaborate molecules designed for specific biological or chemical interactions.
Table 2: Examples of this compound Derivatives in Synthesis
| Precursor | Reagents | Product Type | Application | Reference |
|---|---|---|---|---|
| Ethyl 2-oxo-1-cycloheptanecarboxylate | Malononitrile, Sulfur, Morpholine | Trifunctional Thiophene | Synthesis of novel heterocycles | |
| Cycloheptanecarboxylic acid | Oxalyl chloride, then amine derivative | Complex Amide | Intermediate for CB2R ligands | acs.org |
Synthesis of Natural Products and Analogues
Exploration of Biological Activities and Biotechnological Relevance
The cycloheptane moiety is of significant interest in medicinal chemistry and agrochemical research due to its unique three-dimensional structure, which can influence a molecule's binding affinity to biological targets. solubilityofthings.comcymitquimica.com
Derivatives of cycloheptanecarboxylic acid are recognized for their potential application in the development of new agrochemicals. solubilityofthings.comcymitquimica.com The carboxylic acid functional group and its derivatives, such as esters and amides, are crucial scaffolds in this field. researchgate.net They can influence properties like water solubility and the ability to interact with target enzymes or receptors in pests and plants. researchgate.net The cycloheptane ring itself contributes to the lipophilicity and steric profile of a molecule, which are critical parameters for its uptake, transport, and biological activity within a target organism. The exploration of cycloheptanecarboxylic acid derivatives thus represents a promising avenue for discovering novel and effective crop protection agents.
Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery and involve systematically modifying a lead compound's structure to optimize its biological activity. nih.govfrontiersin.org this compound and its parent acid are valuable scaffolds for such studies. By incorporating the cycloheptyl group into a potential drug molecule, chemists can probe the effect of its size, conformation, and lipophilicity on target binding. mdpi.com
For example, in the design of novel antibacterial agents, SAR studies on fusidic acid derivatives revealed that modifications at different positions significantly impact efficacy. frontiersin.org Similarly, SAR analysis of thiourea (B124793) derivatives against Leishmania amazonensis showed that lipophilicity and the number of rotatable bonds—properties directly influenced by a moiety like a cycloheptane ring—are key to optimizing antiprotozoal activity. mdpi.com The cycloheptane ring provides a distinct three-dimensional scaffold that can be systematically modified, allowing researchers to map the structural requirements for potent and selective biological activity. cymitquimica.com
Investigation of Cycloheptanecarboxylic Acid Derivatives in Agrochemical Development
Emerging Research Avenues
The future for this compound in chemical sciences is promising, with several emerging areas of research. Its use as a building block for conformationally restricted molecules is a key avenue, particularly in medicinal chemistry where such structures can lead to higher potency and selectivity for drug targets. researchgate.net The synthesis of novel heterocyclic systems and complex ligands for biological receptors, as already demonstrated, continues to be a fruitful area of investigation. acs.org Furthermore, the unique ring structure of cycloheptanecarboxylic acid derivatives suggests potential applications in materials science, where they could be incorporated into polymers to enhance their physical or chemical properties. solubilityofthings.com As synthetic methodologies advance, the versatility of this compound will likely be exploited in even more innovative ways, solidifying its role as a valuable compound in the landscape of chemical synthesis and discovery.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cycloheptanecarboxylic acid |
| Ethyl 2-oxo-1-cycloheptanecarboxylate |
| Malononitrile |
| Morpholine |
| Oxalyl chloride |
| Fusidic acid |
Green Chemistry Approaches to Synthesis
The synthesis of esters, including this compound, has traditionally relied on methods that can be environmentally taxing. However, the principles of green chemistry are driving the development of more sustainable synthetic routes. catalysis.blog These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Biocatalysis: One of the most promising green approaches for ester synthesis is biocatalysis, particularly the use of lipases. mdpi.comscielo.br Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions, often in solvent-free systems or in greener solvents like water. scielo.brmdpi.com The use of immobilized lipases further enhances the sustainability of the process, as the enzyme can be easily recovered and reused for multiple reaction cycles. mdpi.com While specific studies on the lipase-catalyzed synthesis of this compound are not extensively documented, the successful synthesis of other short-chain esters using this method suggests its high potential for this compound. mdpi.com The enzymatic approach offers a route to produce "natural" esters, which are highly valued in the flavor and fragrance industries. scielo.br
Heterogeneous Catalysis: The use of solid acid catalysts presents another green alternative to traditional homogeneous acid catalysts like sulfuric acid. catalysis.blog Heterogeneous catalysts can be easily separated from the reaction mixture, minimizing waste and simplifying product purification. nih.gov Their application in multicomponent reactions, sometimes assisted by ultrasound, has been shown to be a powerful strategy for increasing reaction yields and reducing reaction times. nih.gov Although direct application to this compound is not widely reported, the principles are broadly applicable to ester synthesis.
Innovative Green Technologies: Other emerging green technologies for ester synthesis include the use of non-catalytic methods in the presence of an audio frequency electric field, which has been explored for the synthesis of unbranched aliphatic esters. This method avoids the use of any catalyst, further simplifying the process and reducing its environmental impact. The use of greener solvents, such as those derived from renewable resources, is also a key aspect of greening ester synthesis. wikipedia.orggaspublishers.com
Table 1: Comparison of Green Synthesis Methods for Esters
| Method | Catalyst | Advantages | Potential for this compound |
|---|---|---|---|
| Biocatalysis | Lipases | High selectivity, mild conditions, low waste | High, especially for producing a "natural" grade ester. |
| Heterogeneous Catalysis | Solid acids | Easy catalyst recovery, reduced waste | High, offers a cleaner alternative to traditional acid catalysis. |
| Electric Field | None | Catalyst-free, simple process | Potentially applicable, requires further research. |
Integration with Supramolecular Chemistry for Advanced Materials
Supramolecular chemistry focuses on the design and synthesis of complex, functional architectures through non-covalent interactions between molecular building blocks. rsc.orgnih.gov The unique shape and functionality of molecules can direct their self-assembly into larger, ordered structures with emergent properties. Cyclic compounds, due to their defined conformations, are particularly interesting as building blocks in supramolecular chemistry. nih.goviucr.org
The ability of cyclic esters to influence properties like viscosity has been noted in the context of liquid crystals, where the cyclohexane (B81311) ring has been shown to decrease viscosity compared to aromatic rings. dtic.mil While not directly involving supramolecular assembly, this highlights how the cyclic nature of the ester can be leveraged to tune material properties.
Table 2: Potential Roles of this compound in Supramolecular Chemistry
| Supramolecular System | Potential Role of this compound | Resulting Material Properties |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | As a functionalized linker or guest molecule. | Modified porosity, selective guest binding. |
| Covalent-Organic Frameworks (COFs) | As a building block for the framework. | Tunable electronic and mechanical properties. |
| Liquid Crystals | As a component to modify physical properties. | Altered viscosity and phase behavior. |
| Self-Assembled Monolayers | As a component for surface modification. | Controlled surface energy and wettability. |
Q & A
Q. How can X-ray crystallography resolve ambiguities in the solid-state conformation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
